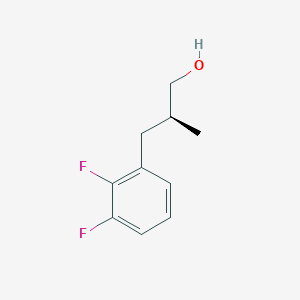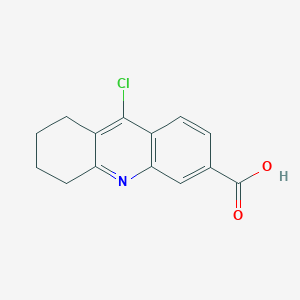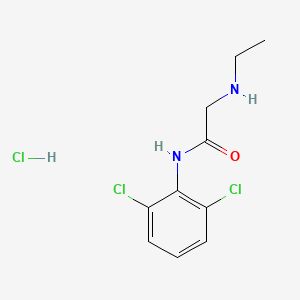
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride, also known as lidocaine hydrochloride, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 and has since become a staple in modern medicine due to its effectiveness in reducing pain and discomfort during surgical procedures.
作用机制
Lidocaine hydrochloride works by blocking voltage-gated sodium channels in nerve cells, which inhibits the generation and propagation of action potentials. This results in a decrease in the excitability of nerve cells and a reduction in pain sensation. Lidocaine hydrochloride also has a weak affinity for potassium channels, which can further modulate neuronal excitability.
生化和生理效应
Lidocaine hydrochloride has several biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, which can be beneficial in certain clinical situations. Lidocaine hydrochloride can also cause local anesthesia, which reduces pain and discomfort during medical procedures. However, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride can also have systemic effects, such as CNS depression and cardiovascular toxicity, which must be carefully monitored.
实验室实验的优点和局限性
Lidocaine hydrochloride has several advantages for lab experiments. It is a well-established local anesthetic that is widely available and easy to administer. It can also be used as a tool to study the role of voltage-gated sodium channels in neuronal excitability. However, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride also has limitations. Its effects can be variable depending on the type of neuron and the concentration of the drug used. Additionally, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride research. One area of interest is the development of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride analogs with improved selectivity for specific types of voltage-gated sodium channels. Another area of interest is the investigation of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride as a potential treatment for chronic pain conditions, such as neuropathic pain. Additionally, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride could be used as a tool to study the role of ion channels in disease states, such as epilepsy and cardiac arrhythmias.
Conclusion:
In conclusion, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride is a well-established local anesthetic that has been extensively studied for its use in medical and dental procedures. It works by blocking voltage-gated sodium channels in nerve cells, which reduces pain sensation. Lidocaine hydrochloride has several advantages for lab experiments, but also has limitations that must be carefully considered. There are several future directions for N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride research, including the development of analogs with improved selectivity and the investigation of its potential use in treating chronic pain conditions.
合成方法
The synthesis of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride involves the reaction of 2,6-dichloroaniline with ethyl chloroacetate to form N-ethyl-2,6-dichloroacetanilide. This intermediate is then reacted with diethylamine to produce N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide, which is then converted to the hydrochloride salt form. The overall synthesis process is shown in Figure 1.
科学研究应用
Lidocaine hydrochloride has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as an antiarrhythmic agent to treat cardiac arrhythmias. Additionally, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride has been investigated for its potential use in treating neuropathic pain, postoperative pain, and chronic pain conditions.
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQYMOFYMTYLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2751103.png)
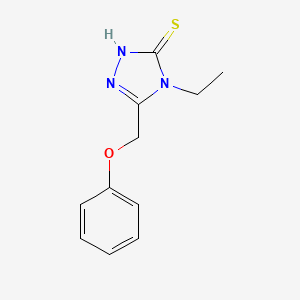
![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)
![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)
![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
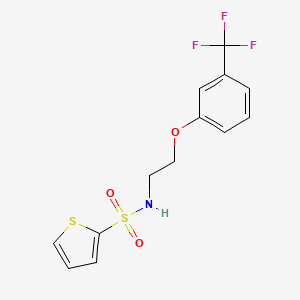
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)
